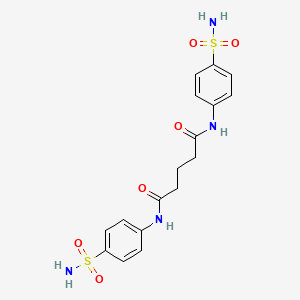
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through various synthetic routes, making it a versatile and valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient and high-yielding routes to the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced techniques employed in industrial settings .
化学反応の分析
Types of Reactions: 4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide and electrophiles like alkyl halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of new piperazine derivatives with modified functional groups .
科学的研究の応用
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic agent . Additionally, it has applications in the industry as a component in the development of new materials and agrochemicals .
作用機序
The mechanism of action of 4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in cellular signaling and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide can be compared with other similar compounds, such as other piperazine derivatives. Some of these similar compounds include 4-(4-bromophenyl)piperazine, 4-(4-methoxyphenyl)piperazine, and 4-(4-fluorophenyl)piperazine . Each of these compounds has unique properties and applications, making them valuable in different contexts. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and pharmacokinetic properties .
特性
IUPAC Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMBDABENUXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)

![N-[4-(BENZYLOXY)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4876889.png)

![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4876911.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B4876922.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)
![2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B4876931.png)

![N-ETHYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4876940.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4876942.png)
![3-CYCLOPROPANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE](/img/structure/B4876953.png)
![3-ethyl-5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4876958.png)
